

# In-Depth Technical Guide: 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

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## Compound of Interest

Compound Name:	2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1272838

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**, a substituted acetophenone, is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive  $\alpha$ -bromo ketone and a trifluoromethyl-substituted phenyl ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as enhanced metabolic stability and increased lipophilicity, making this reagent particularly relevant in drug discovery and development.

This technical guide provides a comprehensive overview of **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of potential therapeutic agents.

## Chemical Identity and Synonyms

IUPAC Name: 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone[1]

Common Synonyms:

- 3-(Trifluoromethyl)phenacyl bromide
- 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone
- 2-Bromo-3'-(trifluoromethyl)acetophenone
- 3-(Bromoacetyl)benzotrifluoride

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	$C_9H_6BrF_3O$	<a href="#">[1]</a>
Molecular Weight	267.04 g/mol	<a href="#">[1]</a>
Appearance	Clear colorless to pale yellow liquid	<a href="#">[2]</a>
Boiling Point	232.4 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.593 g/cm³	<a href="#">[1]</a>
Flash Point	94.373 °C	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[3]</a>
Solubility	Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol.	<a href="#">[4]</a>

## Spectroscopic Data

While a complete set of spectral data for **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** is not readily available in the public domain, representative data for closely related  $\alpha$ -

bromoacetophenones are presented below for comparative purposes. Researchers should acquire and interpret their own analytical data for definitive structural confirmation.

#### 4.1. $^1\text{H}$ NMR Spectroscopy

- 2-bromo-1-phenylethanone (in  $\text{CDCl}_3$ ):  $\delta$  8.00 (d,  $J = 7.6$  Hz, 2H), 7.63 (t,  $J = 7.6$  Hz, 1H), 7.51 (t,  $J = 7.6$  Hz, 2H), 4.48 (s, 2H).[5]
- 2-bromo-1-(m-tolyl)ethanone (in  $\text{CDCl}_3$ ):  $\delta$  7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H).[5]

#### 4.2. $^{13}\text{C}$ NMR Spectroscopy

- 2-bromo-1-phenylethanone (in  $\text{CDCl}_3$ ):  $\delta$  191.3, 133.9, 128.9, 128.8, 31.0.[5]
- 2-bromo-1-(m-tolyl)ethanone (in  $\text{CDCl}_3$ ):  $\delta$  191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3.[5]

#### 4.3. Infrared (IR) Spectroscopy

- 2-bromo-1-(m-tolyl)ethanone: 2957, 1732, 1323, 1157, 739, 701  $\text{cm}^{-1}$ .[5]

#### 4.4. Mass Spectrometry

Mass spectral data for 2-bromo-1-phenylethanone is available through the NIST WebBook.[6] [7] Researchers can expect a similar fragmentation pattern for **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**, with characteristic isotopic patterns for the bromine atom.

## Experimental Protocols

### 5.1. Synthesis and Purification of **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**

This protocol describes a general method for the bromination of 3'-(trifluoromethyl)acetophenone.

#### Materials:

- 3'-(Trifluoromethyl)acetophenone

- N-Bromosuccinimide (NBS) or Pyridinium tribromide
- Carbon tetrachloride or Acetic acid
- Benzoyl peroxide (initiator, if using NBS)
- Anhydrous sodium sulfate
- Ethyl acetate
- Petroleum ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-(trifluoromethyl)acetophenone in a suitable solvent such as carbon tetrachloride or acetic acid.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If succinimide precipitates, remove it by filtration.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**.

## 5.2. Synthesis of Thiazole Derivatives for $\alpha$ -Amylase Inhibition

This protocol outlines the synthesis of thiazole derivatives using **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** as a key starting material. These derivatives have shown potential as  $\alpha$ -amylase inhibitors.

### Materials:

- **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**
- Substituted thiourea or thiosemicarbazone
- Ethanol

### Procedure:

- In a round-bottom flask, dissolve an equimolar amount of **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** and the desired substituted thiourea or thiosemicarbazone in ethanol.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired thiazole derivative.

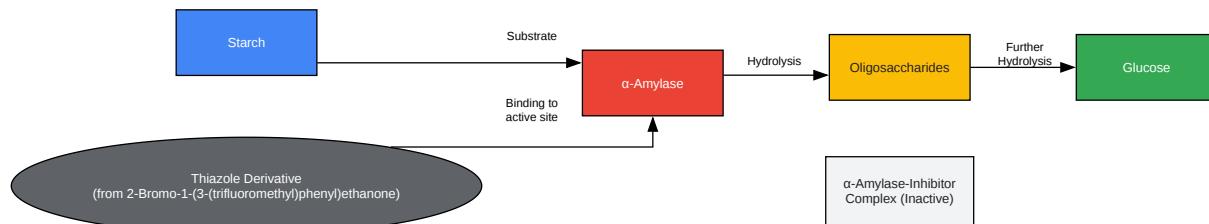
## Applications in Drug Discovery and Medicinal Chemistry

**2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** is a valuable precursor for the synthesis of various biologically active molecules. Its application in the development of  $\alpha$ -amylase inhibitors highlights its potential in the search for novel treatments for diabetes.

## 6.1. $\alpha$ -Amylase Inhibition and Signaling Pathway

$\alpha$ -Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars.<sup>[8]</sup> Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.<sup>[9][10]</sup> Thiazole derivatives synthesized from **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** have been identified as potential  $\alpha$ -amylase inhibitors.

The following diagram illustrates the general mechanism of  $\alpha$ -amylase action and its inhibition.

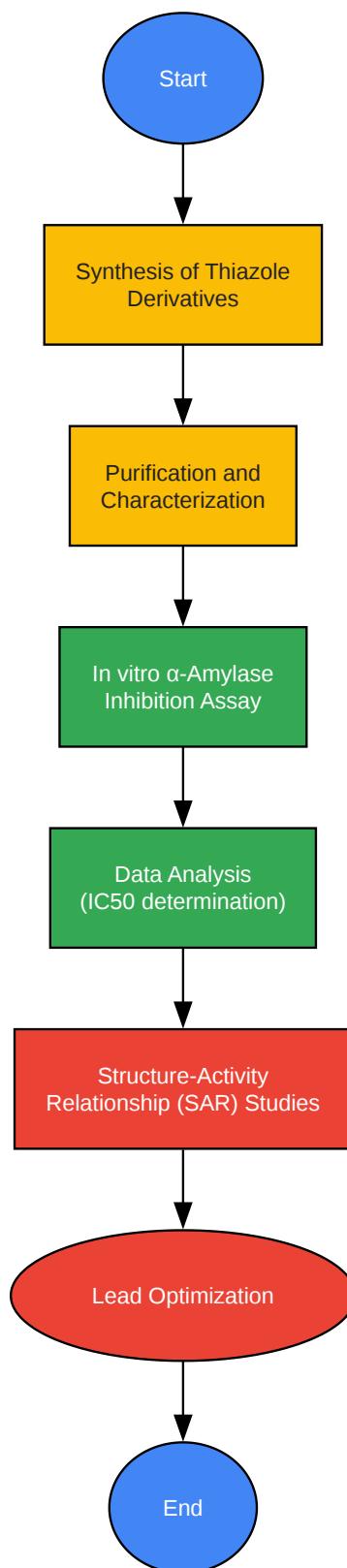


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Caption: Mechanism of  $\alpha$ -amylase inhibition by thiazole derivatives.

## 6.2. Experimental Workflow for Screening $\alpha$ -Amylase Inhibitors

The following diagram outlines a typical experimental workflow for the synthesis and screening of potential  $\alpha$ -amylase inhibitors derived from **2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone**.



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Caption: Experimental workflow for α-amylase inhibitor discovery.

## Safety Information

**2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** is a hazardous chemical and should be handled with appropriate safety precautions.

- Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[\[11\]](#)
- Precautionary Statements:
  - Do not breathe dust/fume/gas/mist/vapors/spray.
  - Wash face, hands, and any exposed skin thoroughly after handling.
  - Wear protective gloves/protective clothing/eye protection/face protection.
  - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
  - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - Store locked up.
  - Dispose of contents/container to an approved waste disposal plant.[\[12\]](#)
- Personal Protective Equipment (PPE): Use of a chemical fume hood, safety goggles, and chemical-resistant gloves is mandatory. A lab coat should be worn at all times.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.  
[\[11\]](#)[\[12\]](#)

## Conclusion

**2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone** is a key building block for the synthesis of diverse and complex organic molecules, particularly those with potential applications in drug

discovery. Its utility in the preparation of thiazole-based  $\alpha$ -amylase inhibitors demonstrates its importance in the development of novel therapeutic agents. This technical guide provides essential information for the safe and effective use of this versatile reagent in a research and development setting. As with all chemical reagents, a thorough understanding of its properties and hazards is crucial for its successful application.

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